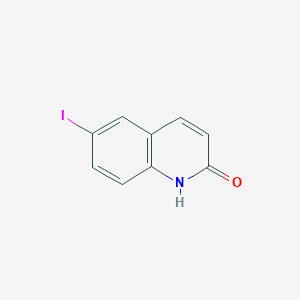

6-Iodoquinolin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQARRHZNIORQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550806 |

Source

|

| Record name | 6-Iodoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99455-01-3 |

Source

|

| Record name | 6-Iodoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinolin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 6-Iodoquinolin-2-ol

The quinolin-2-one (carbostyril) framework is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] This heterocyclic system, composed of a benzene ring fused to a 2-pyridone ring, is a common motif in numerous natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinolin-2-one scaffold allows for strategic functionalization at various positions, enabling the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its therapeutic potential.[3]

This guide focuses on a specific, functionalized derivative: this compound. The introduction of an iodine atom at the 6-position offers a unique handle for further synthetic modifications (e.g., cross-coupling reactions) and modulates the molecule's overall physicochemical profile. A thorough characterization of these properties is a mandatory first step in pre-formulation and drug development, as it directly influences critical parameters like solubility, stability, and bioavailability.[4][5]

Chemical Identity

This compound is a substituted aromatic heterocyclic compound. Its fundamental identity is defined by the following identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| Synonyms | 6-Iodo-1H-quinolin-2-one, 6-Iodo-2-hydroxyquinoline | [7] |

| CAS Number | 99455-01-3 | [6][7] |

| Molecular Formula | C₉H₆INO | [6] |

| Molecular Weight | 271.06 g/mol | [8] |

| Canonical SMILES | OC1=NC2=CC=C(I)C=C2C=C1 | [6] |

Core Physicochemical Properties

The physicochemical properties of an Active Pharmaceutical Ingredient (API) are foundational to its development.[9] They dictate the choice of formulation, predict its behavior in vitro and in vivo, and are critical for quality control.[4]

| Property | Value | Remarks | Source |

| Appearance | Pale yellow solid | Visual inspection at standard temperature and pressure. | |

| Melting Point | 260 to 263 °C (with decomposition) | A sharp melting range is indicative of high purity. Decomposition suggests thermal instability at this temperature. | |

| Boiling Point | 413.1 ± 45.0 °C (Predicted) | Predicted value at 760 Torr. Experimental determination is challenging due to decomposition. | |

| Density | 1.880 ± 0.06 g/cm³ (Predicted) | Predicted value at 20 °C. | |

| Solubility | N/A | Experimental data is not readily available. Quinolinones generally exhibit low aqueous solubility but are soluble in organic solvents like ethanol and DMSO.[10][11] | |

| Storage Condition | Sealed in dry, 2 to 8 °C, protect from light | These conditions are recommended to prevent degradation, particularly given the light-sensitive nature of many halogenated compounds. |

Structural Analysis and Tautomerism

A critical chemical feature of 2-hydroxyquinolines is their existence in a state of tautomeric equilibrium.[12] this compound is no exception, existing as two interconverting isomers: the enol (lactim) form and the keto (lactam) form. This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms with a corresponding shift in double bonds.[12][13]

For quinolin-2-ones, the equilibrium overwhelmingly favors the keto (amide) form, 6-Iodo-1H-quinolin-2-one, due to the greater thermodynamic stability of the cyclic amide group and its ability to form strong intermolecular hydrogen bonds in the solid state.[2][12] This structural preference is fundamental, as it dictates the molecule's hydrogen bonding capacity and its potential interactions with biological macromolecules.[13]

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols for Physicochemical Characterization

A comprehensive understanding of this compound requires a suite of analytical techniques. The following protocols represent a self-validating system for confirming the identity, purity, and key properties of a newly synthesized or sourced batch of the compound.

Caption: Logical workflow for the characterization of this compound.

Purity and Identity Confirmation via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

Expertise & Experience: This is the foundational experiment. HPLC provides a quantitative measure of purity, while the MS detector confirms the molecular weight, providing a high degree of confidence in the compound's identity.

Methodology:

-

System Preparation: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) on an HPLC system coupled with a UV and Mass Spectrometry detector.

-

Mobile Phase: Prepare a gradient system, typically using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A gradient from 5% to 95% B over 15-20 minutes is a standard starting point.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent like methanol or DMSO to a concentration of ~1 mg/mL.

-

Injection & Analysis: Inject 5-10 µL of the sample. Monitor the UV chromatogram at a relevant wavelength (e.g., 254 nm). The MS detector should be set to scan in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Trustworthiness: A pure sample will exhibit a single major peak in the HPLC chromatogram (>97% by area). The mass spectrum corresponding to this peak must show a prominent ion at m/z 272.0, corresponding to the calculated mass of the protonated molecule (C₉H₇INO⁺).

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination.[4] For this compound, ¹H NMR will confirm the substitution pattern on the aromatic rings, while ¹³C NMR will identify all unique carbon atoms.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Expected Signals: The spectrum should show distinct signals for the five aromatic protons. The protons on the carbocyclic ring will be influenced by the electron-donating effect of the hydroxyl/amide group and the deshielding effect of the iodine. Protons adjacent to the iodine atom will show characteristic splitting patterns. A broad singlet in the downfield region (>10 ppm) would be indicative of the N-H proton of the favored keto tautomer.

-

-

¹³C NMR Acquisition:

-

Expected Signals: The spectrum should display nine distinct signals for the nine carbon atoms in the structure. The carbon atom bonded to iodine (C6) will exhibit a signal at a characteristic upfield chemical shift compared to its non-substituted analog due to the heavy atom effect.

-

-

Trustworthiness: The observed chemical shifts, integration values (for ¹H NMR), and coupling constants must be fully consistent with the proposed structure of 6-Iodo-1H-quinolin-2-one. Comparison with spectral data of similar quinolinone structures adds another layer of validation.[14]

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Experience: While the capillary method provides a melting range, DSC offers more precise data on the melting onset, peak temperature, and enthalpy of fusion. It can also confirm events like decomposition.[4]

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting event. The onset of this peak is taken as the melting point. A subsequent exothermic event would confirm decomposition, consistent with the literature value.

-

Trustworthiness: The data provides a precise thermal profile. A single, sharp endotherm validates the purity of the crystalline form.

Potential Applications in Research and Drug Development

The this compound structure is a valuable building block for chemical biology and drug discovery. The quinoline core is associated with a wide array of biological activities, and the iodine atom at the C6 position serves as a versatile synthetic handle.[1][3]

-

Medicinal Chemistry: The iodine can be readily replaced using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid synthesis of a library of analogs to explore structure-activity relationships (SAR).

-

Chemical Probes: The structure can be elaborated into fluorescent probes or affinity-based probes for target identification studies.

-

Antimicrobial Research: The broader class of halogenated hydroxyquinolines has been investigated for antimicrobial properties.[15][16] this compound is a candidate for screening against various bacterial and fungal pathogens.

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties are critical to its application in research. Its identity is confirmed by its molecular weight of 271.06 g/mol , and its purity is suggested by a sharp melting point of 260-263 °C. A crucial aspect of its chemistry is the keto-enol tautomerism, which heavily favors the more stable 6-Iodo-1H-quinolin-2-one form. The systematic application of analytical techniques such as HPLC-MS, NMR, and DSC provides a robust and self-validating framework for its characterization. This comprehensive understanding is essential for any researcher or drug development professional seeking to utilize this versatile scaffold for the synthesis of novel therapeutic agents or chemical tools.

References

- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.

- Xinghui Chemical. (n.d.). 6-Iodo-2-Picolin-5-Ol Supplier & Manufacturer in China | Properties, Uses, Safety Data.

- BU CyberSec Lab. (n.d.). 99455-01-3 | this compound.

- ResearchGate. (n.d.). Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients.

- ResearchGate. (n.d.). Physicochemical properties of active pharmaceutical ingredients (APIs).

- Pace Analytical. (n.d.). Characterization of Physicochemical Properties.

- MDPI. (n.d.). Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling.

- The Royal Society of Chemistry. (n.d.). Contents.

- ChemicalBook. (n.d.). 6-Iodo-1H-quinolin-2-one CAS#: 99455-01-3.

- ResearchGate. (n.d.). Synthesis of 6-iodo quinazoline-2-thiol.

- AChemBlock. (n.d.). This compound 97% | CAS: 99455-01-3.

- ChemicalBook. (n.d.). 5,7-Diiodo-8-quinolinol(83-73-8) 1H NMR spectrum.

- BLD Pharm. (n.d.). 99455-01-3|this compound.

- ResearchGate. (n.d.). On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules.

- BenchChem. (n.d.). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery.

- Cheméo. (n.d.). 6-hydroxyquinoline - Chemical & Physical Properties.

- National Institutes of Health (NIH). (n.d.). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.

- BenchChem. (n.d.). An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol.

- Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones.

- Frontiers. (2024, May 30). Keto-enol tautomerism in the development of new drugs.

- ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo....

- PMC - PubMed Central. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- ChemScene. (n.d.). 99455-01-3 | this compound.

- PubChem. (n.d.). 6-Hydroxyquinoline | C9H7NO | CID 11374.

- MDPI. (n.d.). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.

- PubChem. (n.d.). 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284.

- PubMed. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents.

- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.

- BenchChem. (n.d.). 2-Hydroxyquinoline chemical structure and tautomerism.

- ChemicalBook. (n.d.). 8-Hydroxyquinoline | 148-24-3.

- PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- PMC - NIH. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.

- Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodo-2-methylpropane.

- PMC - PubMed Central. (n.d.). Principles of early drug discovery.

- PubChem. (n.d.). 8-Hydroxyquinoline | C9H7NO | CID 1923.

- ChemicalBook. (n.d.). 2-Iodotoluene(615-37-2) 1H NMR spectrum.

- Doc Brown's Advanced Organic Chemistry. (n.d.). C4H10O (CH3)3COH 2-methylpropan-2-ol... 1H proton nmr spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labinsights.nl [labinsights.nl]

- 5. pacelabs.com [pacelabs.com]

- 6. This compound 97% | CAS: 99455-01-3 | AChemBlock [achemblock.com]

- 7. 6-Iodo-1H-quinolin-2-one CAS#: 99455-01-3 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

- 10. 6-Iodo-2-Picolin-5-Ol Supplier & Manufacturer in China | Properties, Uses, Safety Data | High Purity Chemical Compound [iodobenzene.ltd]

- 11. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quinolin-2-one Scaffold and its Significance

An In-Depth Technical Guide to the Molecular Structure of 6-Iodoquinolin-2-ol

The quinolin-2-one (also known as 1H-quinolin-2-one or carbostyril) framework is a privileged heterocyclic scaffold in medicinal chemistry.[1] This bicyclic system, comprising a benzene ring fused to a 2-pyridone ring, is a cornerstone in the architecture of numerous natural products and synthetic molecules demonstrating a vast spectrum of biological activities.[1][2] Derivatives of this core structure have been extensively investigated and developed as therapeutic agents in oncology, infectious diseases, and neurology.[1][3][4] The introduction of substituents onto the quinolin-2-one ring system allows for the fine-tuning of its pharmacological properties, making it a versatile template for drug design.[1][5]

This guide focuses on a specific derivative, this compound. The primary objective is to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of its molecular structure. A critical aspect of this analysis is the concept of prototropic tautomerism, as this compound exists in a dynamic equilibrium between its enol (lactim) and keto (lactam) forms.[6][7] As we will explore, this equilibrium overwhelmingly favors the thermodynamically stable keto tautomer, 6-Iodo-1H-quinolin-2-one, which dictates the molecule's chemical behavior and its interactions with biological targets.[6]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data provides a foundational reference for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₆INO | |

| Molecular Weight | 271.06 g/mol | |

| Appearance | Pale yellow solid | |

| Melting Point | 260 to 263 °C (decomposes) | |

| Predicted Density | 1.880 ± 0.06 g/cm³ |

Synthetic Strategy and Structural Elucidation Workflow

The synthesis of substituted quinolin-2-ones can be achieved through several established routes, such as the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.[8] Alternatively, methods starting from substituted anilines and diethylmalonate heated in polyphosphoric acid are effective for generating the core 4-hydroxyquinolin-2(1H)-one structure, which can be further modified.[9] For this compound, a plausible approach would involve utilizing a 4-iodoaniline derivative as the starting material.

Once synthesized and purified, a multi-technique approach is essential for unambiguous structural confirmation. The logical workflow from synthesis to complete structural elucidation is depicted below.

Caption: Workflow for the synthesis and structural analysis of this compound.

Core Structural Feature: Keto-Enol Tautomerism

A fundamental characteristic of 2-hydroxyquinolines is their existence as two distinct tautomers: the enol form (a hydroxyl group at the C2 position) and the keto form (a carbonyl group at C2 and a proton on the nitrogen). This interconversion is a rapid equilibrium process.[6]

-

Enol Form (this compound): This tautomer contains a hydroxyl (-OH) group on the C2 carbon.

-

Keto Form (6-Iodo-1H-quinolin-2-one): This tautomer, a cyclic amide (lactam), features a carbonyl (C=O) group at the C2 position and a hydrogen atom on the ring nitrogen (N-H).

For the 2-hydroxyquinoline system, the equilibrium lies heavily in favor of the keto (lactam) form.[6][7] This preference is driven by the greater thermodynamic stability of the cyclic amide structure and its ability to form strong intermolecular hydrogen bonds in the solid state. Therefore, while the name "this compound" is often used, the molecule predominantly exists and reacts as 6-Iodo-1H-quinolin-2-one .

Caption: Tautomeric equilibrium of this compound favoring the keto form.

Experimental Protocols for Structural Characterization

The definitive characterization of this compound relies on a combination of modern spectroscopic techniques. Each method provides complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent structure of the molecule in solution, and it provides clear evidence for the predominant tautomeric form.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly observe exchangeable protons like N-H.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Following this, acquire a ¹³C NMR spectrum. For more detailed analysis, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Expected Spectroscopic Data (in DMSO-d₆): The presence of a low-field, broad singlet corresponding to the N-H proton is the most definitive NMR evidence for the keto tautomer. The ¹³C spectrum will show a characteristic carbonyl signal around 160-165 ppm.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| N-H | ~11.7 | br s | - | N1-H |

| H-5 | ~7.8 | d | ~8.5 | Ar-H |

| H-7 | ~7.6 | dd | ~8.5, ~2.0 | Ar-H |

| H-8 | ~7.3 | d | ~2.0 | Ar-H |

| H-4 | ~7.9 | d | ~9.5 | C4-H |

| H-3 | ~6.5 | d | ~9.5 | C3-H |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~162 | C2 |

| Aromatic C | ~140, 139, 134, 128, 122, 120, 116 | C4, C4a, C5, C7, C8, C8a |

| C-I | ~87 | C6 |

| Vinylic C | ~121 | C3 |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Utilize a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

Expected Data: The molecular formula C₉H₆INO yields a monoisotopic mass of 270.9494 Da. The ESI-HRMS spectrum is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ with a measured m/z value extremely close to the calculated exact mass of 271.9572 . The presence of iodine will also generate a characteristic isotopic pattern.

Single-Crystal X-ray Crystallography

This technique provides the definitive solid-state structure, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction data as the crystal is rotated.[6]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to generate the final structural model.

Expected Outcome: The X-ray crystal structure would be expected to confirm the keto (1H-quinolin-2-one) tautomer as the stable form in the solid state. It would reveal a planar bicyclic ring system and would likely show intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming dimers or extended chains in the crystal lattice.

Relevance in Drug Discovery and Chemical Biology

Understanding the precise molecular structure of this compound is paramount for its application in drug discovery. The quinolin-2-one scaffold is a well-established pharmacophore found in numerous agents with anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The confirmed keto structure, with its specific hydrogen bond donor (N-H) and acceptor (C=O) sites, governs how the molecule interacts with protein binding pockets. The iodine atom at the C6 position provides a site for further chemical modification and can influence properties like metabolic stability and binding affinity through halogen bonding. This detailed structural knowledge forms the rational basis for structure-activity relationship (SAR) studies and the future design of more potent and selective therapeutic agents.[1]

Conclusion

The molecular structure of this compound is definitively characterized as its keto tautomer, 6-Iodo-1H-quinolin-2-one. This structural assignment is supported by the foundational principles of tautomeric stability and can be unequivocally confirmed through a suite of analytical techniques. NMR spectroscopy provides clear evidence of the N-H proton and carbonyl carbon in solution, high-resolution mass spectrometry confirms the elemental composition, and X-ray crystallography reveals the precise three-dimensional arrangement in the solid state. This in-depth structural understanding is the critical first step for any researcher aiming to leverage this molecule in drug development, materials science, or chemical biology.

References

- BenchChem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism. BenchChem.

- BenchChem. (2025). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. BenchChem.

- Nimlos, M. R., Kelley, D. F., & Bernstein, E. R. (n.d.). The Spectroscopy and Structure of 2-Hydroxyquinoline. DTIC.

- BU CyberSec Lab. (n.d.). 99455-01-3 | this compound. BU CyberSec Lab.

- Swar, R., Dessai, P. G., MamleDesai, S., Chandavarkar, S., Phadte, S., & Biradar, B. (n.d.). Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents. Current Drug Discovery Technologies, 21(4).

- Unknown Authors. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.

- Anonymous. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.

- Desgrouas, C., et al. (2022).

- Unknown Author. (n.d.). Synthesis of 6-iodo quinazoline-2-thiol.

- El-Azab, A. S., et al. (2019). Crystal structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, C17H15IN2O. Zeitschrift für Kristallographie. New crystal structures, 235(2).

- Kańska, K., & Maj, E. (2022).

- Choudhary, M. I., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-21.

- Khadka, A., et al. (2024).

- Guo, C., et al. (2012). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. PMC - PubMed Central.

- ChemicalBook. (n.d.). 5,7-Diiodo-8-quinolinol(83-73-8) 13C NMR spectrum. ChemicalBook.

- PubChem. (n.d.). 6-Hydroxyquinoline. PubChem.

- Unknown Author. (2025). NMR study of O and N, O-substituted 8-quinolinol derivatives.

- Unknown Author. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together....

- ChemicalBook. (n.d.). 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Characterisation, and Evaluation of Substituted Quinolin-2-one Derivatives as Possible Anti-lung Cancer Agents | Bentham Science [benthamscience.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 6-Iodoquinolin-2-ol: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers

Abstract

6-Iodoquinolin-2-ol is a heterocyclic compound of increasing interest in medicinal chemistry and materials science. As with any compound slated for development, a thorough understanding of its solubility is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the theoretical solubility of this compound based on its physicochemical properties and establishes a detailed, field-proven experimental protocol for its quantitative determination in various organic solvents. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for handling and applying this compound effectively.

Introduction: The Significance of Solubility

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals, including antimalarials and antibacterials.[1][2] The introduction of an iodine atom and a hydroxyl group, as in this compound, imparts unique electronic and steric properties that are of significant interest for developing novel therapeutic agents and functional materials.

However, the utility of a compound like this compound is fundamentally governed by its solubility. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to unreliable results in biological assays due to precipitation.[3] Therefore, a precise understanding of its solubility in different solvent systems is not merely academic; it is a critical-path parameter for successful research and development. This guide bridges the gap between theoretical prediction and practical measurement to empower researchers with the necessary knowledge to work with this compound.

Physicochemical Profile and Theoretical Solubility

While specific experimental solubility data for this compound is not widely published, we can develop a strong predictive model based on its molecular structure and the fundamental principle of "like dissolves like".[4][5]

Molecular Structure Analysis:

-

Quinolin-2-ol Core: The molecule exists in tautomeric equilibrium between the lactam (quinolin-2(1H)-one) and the lactim (quinolin-2-ol) forms. The lactam form is generally predominant in quinolinones.[6] This amide-like structure contains a polar C=O group and an N-H group, making it a hydrogen bond donor and acceptor.[7]

-

Aromatic System: The fused bicyclic aromatic system is large and predominantly nonpolar, contributing to favorable van der Waals interactions with nonpolar solvents.

-

Iodine Substituent: The iodine atom at the 6-position increases the molecule's molecular weight (271.06 g/mol ) and its overall polarizability. This enhances London dispersion forces, which can improve solubility in nonpolar, polarizable solvents.

-

Melting Point: The high melting point of 260-263 °C (with decomposition) suggests strong intermolecular forces in the solid crystal lattice, primarily hydrogen bonding and π-π stacking. A significant amount of energy, and therefore favorable solvent-solute interactions, is required to overcome this lattice energy.

Based on these features, we can predict the qualitative solubility of this compound across different classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble to Soluble | The solvent's hydroxyl group can act as a hydrogen bond donor and acceptor, effectively solvating the polar lactam moiety of the solute. However, the large nonpolar quinoline core may limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Very Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to disrupt the crystal lattice and solvate the polar N-H group. DMSO is often an excellent solvent for such heterocyclic compounds.[8] |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The dominant intermolecular forces are weak van der Waals interactions. These solvents lack the ability to form hydrogen bonds and cannot effectively solvate the polar lactam group, making it difficult to overcome the compound's crystal lattice energy.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents have moderate polarity and can engage in dipole-dipole interactions. While not as effective as polar aprotic solvents, they may offer better solubility than purely nonpolar alkanes. |

Experimental Determination of Solubility: A Standard Protocol

To move beyond prediction to quantitative data, a robust and reproducible experimental method is required. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of solid compounds.[9][10] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality in Protocol Design

The described protocol is a self-validating system. The extended equilibration time ensures the system reaches thermodynamic equilibrium, while the use of a stability-indicating analytical method like HPLC confirms that the measured concentration corresponds to the intact compound, not degradation products.[10] Temperature control is paramount, as solubility is highly temperature-dependent for most solids.[11][12]

Step-by-Step Shake-Flask Protocol

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a precisely known volume (e.g., 2.0 mL) of the desired organic solvent. "Excess" means enough solid should remain visible at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker or incubator set to the desired temperature (e.g., 25 °C / 298.15 K). Agitate the vials for a sufficient duration to ensure equilibrium is reached, typically 24-48 hours.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a small aliquot (e.g., 0.5 mL) from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Sample Preparation for Analysis: Dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV or a UV-Vis spectrophotometry method against a pre-established calibration curve of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from Analysis, mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium shake-flask solubility determination.

Intermolecular Forces and Solubility: A Visual Model

The solubility of this compound is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram conceptualizes these interactions.

Caption: Key intermolecular forces governing solubility.

Conclusion

While readily available quantitative data for the solubility of this compound is sparse, a robust understanding can be built from first principles of its molecular structure. Its amphiphilic nature, combining a polar, hydrogen-bonding lactam group with a large nonpolar aromatic system, suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like alcohols. For precise, application-specific data, the standardized shake-flask protocol detailed herein provides a reliable and reproducible method for quantitative determination. This integrated theoretical and practical approach enables researchers to confidently handle this compound, accelerating its potential applications in drug discovery and beyond.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- 99455-01-3 | this compound. (n.d.). BU CyberSec Lab.

- Zhdankin, V. V. (2018). Iodine Heterocycles.

- Quinoline. (n.d.). Wikipedia.

- Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Global Pharma Technology.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Solubility of Organic Compounds. (2023, August 31). University of Sydney.

- Clioquinol - Solubility of Things. (n.d.). Solubility of Things.

- Larsson, T. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific.

- Compound solubility measurements for early drug discovery. (2022, May 31).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2).

- 6-hydroxyquinoline - Chemical & Physical Properties. (n.d.). Cheméo.

- Asif, M. (2022).

- Clioquinol. (n.d.).

- 2-Hydroxyquinoline. (n.d.).

- 6-Hydroxyquinoline. (n.d.).

- Peng, B., et al. (2021). Measurement and Correlation of Solubilities of Luteolin in Organic Solvents at Different Temperatures.

- In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2024). MDPI.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. solvescientific.com.au [solvescientific.com.au]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical vs. Experimental Yield of 6-Iodoquinolin-2-ol

This guide provides an in-depth analysis of the synthesis of 6-Iodoquinolin-2-ol, focusing on the critical distinction between theoretical and experimental yields. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the fundamental principles that govern reaction outcomes. We will dissect the causality behind experimental choices, establish a framework for self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Significance of this compound

This compound, also known by its tautomeric name 6-iodo-1H-quinolin-2-one, is a heterocyclic compound featuring a quinoline core. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of an iodine atom at the 6-position provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.[3][4][5]

Understanding the yield of its synthesis is paramount for process optimization, cost-effectiveness, and scalability. This guide will illuminate the journey from the calculated maximum possible product—the theoretical yield—to the tangible amount obtained in the laboratory—the experimental yield—and the many factors that create the inevitable gap between them.

Part 1: The Foundation of Theoretical Yield

The theoretical yield represents the maximum quantity of a product that can be formed from given amounts of reactants, assuming the reaction proceeds to completion with 100% efficiency.[6] It is a stoichiometric calculation that provides a crucial benchmark for evaluating the success of an experimental procedure.

A Common Synthetic Route: Electrophilic Iodination

A prevalent method for synthesizing this compound is the direct electrophilic aromatic substitution (SEAr) on the precursor, quinolin-2-ol (also known as 2-hydroxyquinoline or carbostyril). The quinolin-2-ol ring system is sufficiently activated to react with a suitable electrophilic iodine source.[7]

Balanced Chemical Equation: A common approach involves using molecular iodine (I₂) in the presence of a base, such as sodium bicarbonate or an oxidizing agent, to generate the electrophilic iodine species.

C₉H₇NO (quinolin-2-ol) + I₂ → C₉H₆INO (this compound) + HI

Step-by-Step Calculation of Theoretical Yield

To calculate the theoretical yield, one must first identify the limiting reactant—the reactant that will be completely consumed first, thereby limiting the amount of product that can be formed.[8][9][10]

-

Calculate Moles of Reactants: Convert the mass of each starting material into moles using their respective molecular weights (MW).[6][9]

-

MW of Quinolin-2-ol (C₉H₇NO): 145.16 g/mol

-

MW of Iodine (I₂): 253.81 g/mol

-

Moles = Mass (g) / Molecular Weight (g/mol)

-

-

Identify the Limiting Reactant: Based on the 1:1 stoichiometry of the balanced equation, the reactant with the fewer number of moles is the limiting reactant.

-

Calculate Theoretical Moles of Product: The number of moles of the limiting reactant is equal to the maximum number of moles of this compound that can be produced.

-

Calculate Theoretical Yield in Grams: Convert the moles of product to a mass in grams using the molecular weight of this compound.

-

MW of this compound (C₉H₆INO): 271.06 g/mol [11]

-

Theoretical Yield (g) = Moles of Product × MW of Product

-

Illustrative Calculation

Let's assume an experiment starts with 5.00 g of quinolin-2-ol and 10.00 g of iodine.

| Reactant | Mass (g) | MW ( g/mol ) | Moles | Stoichiometric Ratio |

| Quinolin-2-ol | 5.00 | 145.16 | 0.0344 | 1 |

| Iodine (I₂) | 10.00 | 253.81 | 0.0394 | 1 |

In this scenario, Quinolin-2-ol is the limiting reactant (0.0344 mol < 0.0394 mol).

-

Maximum moles of product: 0.0344 mol

-

Theoretical Yield: 0.0344 mol × 271.06 g/mol = 9.32 g

Part 2: Navigating the Realities of Experimental Yield

The experimental yield is the actual, measured amount of purified product obtained from a chemical reaction. It is invariably lower than the theoretical yield due to a combination of thermodynamic, kinetic, and practical factors. Understanding these factors is key to process optimization and troubleshooting.

Core Factors Influencing Experimental Yield

The assumption that a reaction goes to 100% completion is rarely true. Many chemical reactions, including some electrophilic iodinations, are reversible.[12]

-

Reversibility: The iodination reaction produces hydrogen iodide (HI) as a byproduct. Under acidic conditions, HI can act as a reducing agent and facilitate the reverse reaction (de-iodination), establishing an equilibrium that prevents full conversion of the starting material.[12] The inclusion of a base or a mild oxidant is often a strategic choice to neutralize or consume the HI, driving the equilibrium towards the product side.

-

Reaction Conditions: Temperature and reaction time are critical. Insufficient time or temperature may lead to an incomplete reaction. Conversely, excessive heat can cause decomposition of the starting material or the desired product, leading to lower yields and the formation of impurities.[13]

The formation of unintended products is a primary cause of yield loss.

-

Regioisomerism: While the 6-position is often favored, iodination can potentially occur at other positions on the quinoline ring, such as the 3-, 5-, or 8-positions, leading to a mixture of structural isomers that can be challenging to separate. Classical synthetic approaches to quinolines are often limited by low yields or poor selectivity.[1]

-

Poly-iodination: If the mono-iodinated product is more reactive than the starting material, or if the reaction conditions are too harsh, a second iodination can occur, leading to di-iodinated byproducts (e.g., 5,6-diiodoquinolin-2-ol).[14] This is a common issue in halogenation reactions.

-

Oxidation: The presence of an oxidizing agent, sometimes used to activate the iodine, can potentially lead to undesired oxidation of the quinoline ring if not carefully controlled.[12]

The quality of the starting materials directly impacts the reaction's outcome.

-

Reactant Impurities: Impurities in the starting quinolin-2-ol can react with the iodinating agent or inhibit the desired reaction, consuming reagents and lowering the yield.

-

Solvent Effects: The polarity of the solvent can influence the kinetics of the reaction.[15] Furthermore, the presence of water or other protic impurities in the solvent can interfere with certain reagents or reaction mechanisms.

This stage is often the most significant source of product loss.

-

Mechanical Losses: Every transfer of material from one flask to another, or during filtration, results in minor physical losses.

-

Extraction Inefficiencies: During aqueous workup, some product will inevitably remain dissolved in the aqueous layer, its amount depending on its partition coefficient. Multiple extractions are necessary to minimize this loss.

-

Purification Trade-offs: The goal of purification is to achieve high purity, which often comes at the cost of yield.

-

Recrystallization: To obtain highly pure crystals, the crude product is dissolved in a hot solvent and allowed to cool. Some product will always remain in the cold solvent (the "mother liquor"), and this portion is discarded along with the soluble impurities.

-

Chromatography: When using column chromatography, it is common practice to collect only the fractions containing the pure product, discarding mixed fractions that contain both the product and impurities.

-

Illustrative Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on common laboratory procedures for electrophilic iodination.

-

Reaction Setup: In a round-bottom flask, dissolve quinolin-2-ol (1.0 eq.) in a suitable solvent such as acetic acid or ethanol.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) to the solution in portions at room temperature. The use of NIS is often preferred over I₂ as it can lead to cleaner reactions and avoids the generation of HI.[7]

-

Reaction Monitoring: Stir the mixture at room temperature (or with gentle heating) for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. A precipitate of the crude product should form.

-

Isolation: Collect the crude solid by vacuum filtration and wash it with cold water to remove any residual acid and succinimide.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

-

Drying and Yield Calculation: Dry the purified product thoroughly to remove all solvent, then weigh it to determine the experimental yield. An incomplete drying process can lead to an artificially high yield exceeding 100%.

Comparative Data on Iodo-Quinoline Synthesis

| Method | Precursor | Iodinating Agent | Conditions | Reported Yield | Reference Insight |

| Electrophilic Substitution | Activated Quinolines | N-Iodosuccinimide (NIS) | Acetic Acid, RT | Moderate to Good | A common and direct method for activated systems.[7] |

| Sandmeyer Reaction | 6-Aminoquinoline | NaNO₂, HCl, then KI | 0-5 °C | Variable | A classical multi-step method suitable for introducing iodine via a diazonium salt intermediate.[16] |

| Doebner Synthesis | Substituted anilines, aldehydes, pyruvic acid | N/A (Iodine on precursor) | Acetic Acid, Reflux | Variable | Synthesis of the quinoline core itself, where precursors may already contain iodine.[1] |

| Lithiation/Iodination | Bromo-quinolines | n-BuLi, then I₂ | Anhydrous THF, -78 °C | Good to Excellent | Powerful method for specific iodination but requires stringent anhydrous/anaerobic conditions.[7] |

Part 3: Visualization of Concepts

Reaction Mechanism: Electrophilic Aromatic Substitution

Note: The DOT script above is a template. Actual chemical structure images would need to be rendered for a final document.

Caption: Mechanism of electrophilic iodination on quinolin-2-ol.

Workflow for Yield Optimization

Caption: A logical workflow for troubleshooting and optimizing experimental yield.

Conclusion

The discrepancy between theoretical and experimental yield is not a sign of failure but an inherent aspect of synthetic chemistry. By systematically analyzing the factors—from reaction equilibrium and side-product formation to purification losses—researchers can develop a robust understanding of their chemical system. For the synthesis of this compound, careful control of reaction conditions to minimize side reactions, coupled with a well-designed and meticulously executed purification strategy, is essential for maximizing the experimental yield. This guide serves as a framework for that systematic approach, empowering scientists to bridge the gap between calculation and reality.

References

-

Title: Yield calculation Source: University of Leeds, Organic Laboratory Techniques URL: [Link]

-

Title: Theoretical Yield Calculator Source: Omni Calculator URL: [Link]

-

Title: How do I determine the theoretical yield in an organic reaction? Source: Reddit (r/OrganicChemistry) URL: [Link]

-

Title: How to Find/Calculate Theoretical Yield? Source: BYJU'S URL: [Link]

-

Title: How to Calculate Theoretical Yield: 12 Steps (with Pictures) Source: wikiHow URL: [Link]

-

Title: Iodination Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

-

Title: What factors can affect the yield of a reaction? Source: TutorChase URL: [Link]

-

Title: Iodination - Common Conditions Source: Organic Chemistry Data URL: [Link]

-

Title: the iodination of acetone Source: MhChem URL: [Link]

-

Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Kinetics of Iodination Source: ResearchGate URL: [Link]

-

Title: Synthesis of some new iodoquinolines Source: Australian Journal of Chemistry URL: [Link]

-

Title: Synthesis of 6-iodo quinazoline-2-thiol Source: ResearchGate URL: [Link]

-

Title: 99455-01-3 | this compound Source: BU CyberSec Lab (Product Page) URL: [Link]

-

Title: Synthesis of 3-iodoquinolines catalyzed by iodine Source: ResearchGate URL: [Link]

-

Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

-

Title: (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... Source: ResearchGate URL: [Link]

-

Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL: [Link]

- Title: Synthesis method of 6-hydroxy-2 (1H)

- Title: Regioselective one-step process for synthesizing 2-hydroxyquinoxaline Source: Google Patents URL

-

Title: Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications Source: SciSpace URL: [Link]

-

Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline synthesis [organic-chemistry.org]

- 6. How to Calculate Theoretical Yield: 12 Steps (with Pictures) [wikihow.com]

- 7. Iodination - Common Conditions [commonorganicchemistry.com]

- 8. omnicalculator.com [omnicalculator.com]

- 9. reddit.com [reddit.com]

- 10. byjus.com [byjus.com]

- 11. chemscene.com [chemscene.com]

- 12. Iodination - Wordpress [reagents.acsgcipr.org]

- 13. tutorchase.com [tutorchase.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Potential Biological Activities of Iodoquinoline Derivatives

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an iodine atom onto this scaffold can significantly modulate the physicochemical and biological properties of the resulting iodoquinoline derivatives. This technical guide provides a comprehensive exploration of the diverse biological activities of iodoquinoline derivatives, with a particular focus on their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a critical analysis of structure-activity relationships to guide future research and development in this promising area of medicinal chemistry.

Introduction: The Iodoquinoline Scaffold - A Versatile Pharmacophore

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in the development of a wide array of therapeutic agents, including the renowned antimalarial drug chloroquine and various antibacterial agents.[1][2] The strategic incorporation of an iodine atom into the quinoline ring system gives rise to iodoquinoline derivatives, a class of compounds with enhanced and often novel biological activities. The presence of the bulky and lipophilic iodine atom can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide delves into the significant potential of iodoquinoline derivatives across multiple therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Iodoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis) and interference with key cellular processes essential for tumor growth and survival.

Mechanistic Insights: Induction of Apoptosis and Beyond

A primary mechanism by which iodoquinoline derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is a critical process for eliminating damaged or cancerous cells. Studies have shown that certain iodoquinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6][7]

One of the key signaling pathways implicated in the pro-apoptotic activity of some quinoline derivatives involves the activation of caspases, a family of proteases that execute the apoptotic program. For instance, treatment of cancer cells with certain derivatives has been shown to lead to the cleavage and activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases like caspase-3.[5][8] This cascade of events ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[8]

Furthermore, some iodoquinoline derivatives have been found to disrupt mitochondrial function, a central event in the intrinsic apoptotic pathway. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria into the cytosol, which in turn triggers the formation of the apoptosome and subsequent caspase activation.[5][9]

Beyond apoptosis, other anticancer mechanisms of quinoline derivatives include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest in the G2/M phase, and the inhibition of various protein kinases involved in cancer cell signaling.[2][10]

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of iodoquinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11]

| Iodoquinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Biphenyl-N-methylisoquinolin-1-one | Various human cancer cell lines | Potent activity | [12] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [4] |

| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [4] |

| Compound 12 (a quinoline derivative) | MCF-7 (Breast) | 3.82 | [3] |

| Compound 12 (a quinoline derivative) | MDA-MB-231 (Breast) | 2.26 | [3] |

Table 1: Examples of IC50 Values for Quinoline Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the IC50 value of an iodoquinoline derivative against a cancer cell line, such as MCF-7 human breast adenocarcinoma cells.[13]

Materials:

-

Iodoquinoline derivative stock solution (e.g., in DMSO)

-

MCF-7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight to allow for cell attachment.[11][14]

-

Compound Treatment: Prepare serial dilutions of the iodoquinoline derivative in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a no-treatment control.[11]

-

Incubation: Incubate the plate for 48-72 hours.[14]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15][16]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.[11]

Antimicrobial Activity: Combating Pathogenic Microbes

Iodoquinoline derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[17][18] The incorporation of iodine can enhance the antimicrobial properties of the quinoline scaffold.

Spectrum of Activity

Studies have shown that iodoquinoline derivatives are particularly effective against Gram-positive bacteria, such as Staphylococcus epidermidis.[17] Some derivatives also exhibit antifungal activity against yeasts like Candida parapsilosis.[17]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of iodoquinoline derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Iodoquinoline Derivative | Microorganism | MIC (mg/mL) | Reference |

| 4d (a 2-aryl-6-iodoquinoline-4-carboxylic acid) | S. epidermidis | - (High activity) | [17] |

| 4c (a 2-aryl-6-iodoquinoline-4-carboxylic acid) | S. epidermidis | - (High activity) | [17] |

| 4b (a quinoline derivative) | E. faecalis | 0.75 | [18] |

| 4h (a quinoline derivative) | E. faecalis | 0.375 | [18] |

| 4b (a quinoline derivative) | S. aureus | 0.75 | [18] |

| 4h (a quinoline derivative) | S. aureus | 0.75 | [18] |

Table 2: Examples of MIC Values for Iodoquinoline and Quinoline Derivatives.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes the determination of the MIC of an iodoquinoline derivative against Staphylococcus epidermidis using the broth microdilution method.[19][20]

Materials:

-

Iodoquinoline derivative stock solution

-

Staphylococcus epidermidis strain

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

Procedure:

-

Preparation of Compound Dilutions: Prepare serial twofold dilutions of the iodoquinoline derivative in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension of S. epidermidis in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

-

MIC Determination: The MIC is the lowest concentration of the iodoquinoline derivative that completely inhibits visible bacterial growth.

Antiviral Activity: A Frontier in Iodoquinoline Research

The antiviral potential of iodoquinoline derivatives is an emerging area of research. Some quinoline-based compounds have shown activity against various viruses, including influenza virus.[1][15]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of iodoquinoline derivatives are still under investigation, but some studies suggest that they may target key viral enzymes essential for replication. For instance, some quinoline derivatives have been shown to inhibit viral RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses.[9][12][21][22] By inhibiting this enzyme, these compounds can effectively block the synthesis of new viral RNA, thereby halting viral propagation.

Quantitative Assessment of Antiviral Activity

The antiviral activity of iodoquinoline derivatives is often expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. The plaque reduction assay is a standard method for determining the EC50 of antiviral compounds.[23]

| Quinoline Derivative | Virus | EC50 (µM) | Reference |

| G07 | Influenza A/WSN/33 (H1N1) | 11.38 | [15][17] |

| Amodiaquine | Influenza A/WSN/33 (H1N1) | 6.3 | [1] |

| Compound 3 | Influenza B/Florida/78/2015 | 2.27 | [18] |

| Compound 8 | Influenza A/PR/8/34 (H1N1) | 2.82 | [18] |

Table 3: Examples of EC50 Values for Quinoline Derivatives against Influenza Virus.

Experimental Protocol: Plaque Reduction Assay

This protocol describes a plaque reduction assay to evaluate the antiviral activity of an iodoquinoline derivative against influenza A virus in Madin-Darby canine kidney (MDCK) cells.[12][23]

Materials:

-

Iodoquinoline derivative

-

MDCK cells

-

Influenza A virus stock

-

Minimal Essential Medium (MEM)

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of influenza A virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1 hour at 37°C.[23]

-

Compound Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the iodoquinoline derivative.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with crystal violet. Plaques will appear as clear zones in the stained cell monolayer.[23]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is the concentration that reduces the number of plaques by 50%.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Isoquinoline alkaloids, the broader class to which iodoquinolines belong, have shown promise as neuroprotective agents.[24] Their mechanisms of action often involve the modulation of signaling pathways that protect neurons from damage and promote cell survival.

Mechanistic Insights: The Keap1/Nrf2 Pathway

One of the key neuroprotective mechanisms of some related compounds involves the activation of the Keap1/Nrf2 signaling pathway.[16][25][26][27] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of certain inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of its target genes.[25][26] This leads to an enhanced antioxidant response, which can protect neurons from oxidative stress-induced damage, a common feature of many neurodegenerative diseases.

Quantitative Assessment of Neuroprotective Activity

The neuroprotective effects of iodoquinoline derivatives can be assessed in vitro using neuronal cell lines such as PC12 cells.[24][28] A common experimental paradigm involves inducing neuronal damage with a neurotoxin, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), and then evaluating the ability of the test compound to protect the cells from this damage. Cell viability assays, such as the MTT assay, are used to quantify the extent of neuroprotection.

| Compound | Cell Line | Neurotoxic Insult | Neuroprotective Effect | Reference |

| Compound 3c (a hybrid) | PC12 | H2O2 | Significant protection | [24] |

| Compound 4c (a hybrid) | PC12 | H2O2 | Significant protection | [24] |

| ECN (a sesquiterpenoid) | PC12 | 6-OHDA | Protective effect | [19] |

| Luteolin | PC12 | Serum withdrawal | Neurotrophic and cytoprotective | [29] |

Table 4: Examples of Neuroprotective Effects in PC12 Cells.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol describes an assay to evaluate the neuroprotective effect of an iodoquinoline derivative against H2O2-induced oxidative stress in PC12 cells.[19][24]

Materials:

-

Iodoquinoline derivative

-

PC12 cells

-

DMEM with supplements

-

Hydrogen peroxide (H2O2)

-

MTT solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Culture: Culture PC12 cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the iodoquinoline derivative for a specified period (e.g., 1-2 hours).

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H2O2 (e.g., 100-200 µM) for 24 hours.[24]

-

Cell Viability Assessment: After the incubation period, assess cell viability using the MTT assay as described in section 2.3.

-

Data Analysis: Calculate the percentage of cell viability in the presence of the iodoquinoline derivative and H2O2 compared to cells treated with H2O2 alone. An increase in cell viability indicates a neuroprotective effect.

Synthesis of Iodoquinoline Derivatives

The synthesis of iodoquinoline derivatives can be achieved through various established synthetic methodologies. One common approach is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[30][31][32]

General Synthetic Protocol: Doebner Reaction

This protocol provides a general procedure for the synthesis of 2-aryl-6-iodoquinoline-4-carboxylic acids.[30]

Materials:

-

4-Iodoaniline

-

Substituted benzaldehyde

-

Pyruvic acid

-

Acetic acid

-

Trifluoroacetic acid (TFA) (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted benzaldehyde in a minimal amount of acetic acid.

-

Addition of Reagents: Add pyruvic acid and a catalytic amount of TFA to the solution and stir for 10 minutes. Then, add a solution of 4-iodoaniline in a minimal amount of acetic acid.

-

Reflux: Reflux the reaction mixture for 12 hours.

-

Work-up and Purification: After cooling, the resulting precipitate is filtered, washed with ethanol, and then recrystallized from an appropriate solvent (e.g., dichloromethane/ethanol) to yield the pure 2-aryl-6-iodoquinoline-4-carboxylic acid.[30]

Structure-Activity Relationships (SAR)

The biological activity of iodoquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Systematic SAR studies are crucial for optimizing the potency and selectivity of these compounds. For example, in the case of antimicrobial 2-aryl-6-iodoquinoline-4-carboxylic acids, the type of substituent on the 2-phenyl ring significantly influences their activity against S. epidermidis.[17] Similarly, for antiviral quinoline derivatives, modifications to the quinoline ring and the side chain can dramatically affect their potency against influenza virus.[1][15]

Conclusion and Future Directions

Iodoquinoline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents warrants further investigation. Future research should focus on:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by iodoquinoline derivatives will be crucial for their rational design and development.

-

Optimization of Lead Compounds: Systematic SAR studies are needed to improve the potency, selectivity, and pharmacokinetic properties of lead iodoquinoline derivatives.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro studies should be evaluated in relevant animal models to assess their in vivo efficacy and safety profiles.

The continued exploration of the chemical space around the iodoquinoline scaffold holds great promise for the discovery of novel and effective therapeutic agents for a wide range of diseases.

References

-

Al-Matarneh, R., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 772. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

-

Zhang, G., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 27(11), 3583. [Link]

-

ResearchGate. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. [Link]

-

ResearchGate. (n.d.). An indolylquinoline derivative promotes apoptosis in human lung cancer cells by impairing mitochondrial functions. [Link]

-

Satoh, T., et al. (2008). Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers. Proceedings of the National Academy of Sciences, 105(12), 4969-4974. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

-

Semantic Scholar. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

ResearchGate. (n.d.). MIC values of the four derivatives against the clinical staphylococcal isolates. [Link]

-

ResearchGate. (n.d.). Plaque reduction assay of compound 1 against influenza viruses. [Link]

-

Feng, Y., et al. (2021). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. ACS Omega, 6(4), 2843-2850. [Link]

-

ResearchGate. (n.d.). Antiproliferative IC 50 values of the new compounds on the human cell... [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]

-